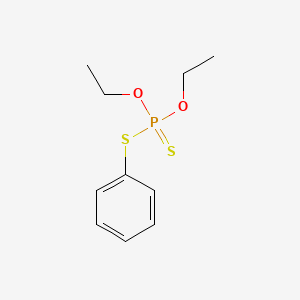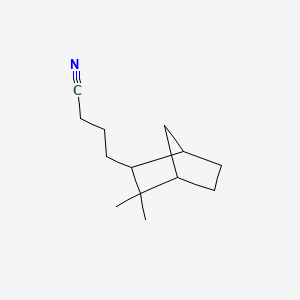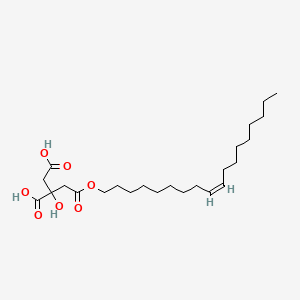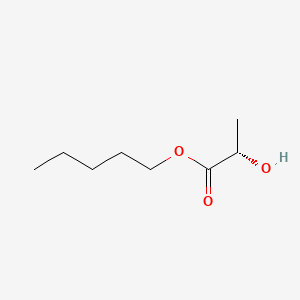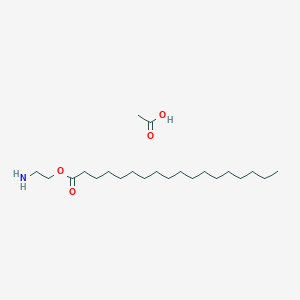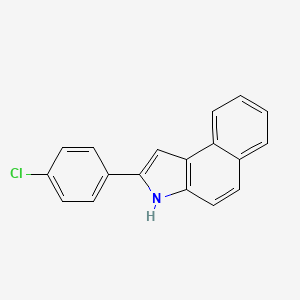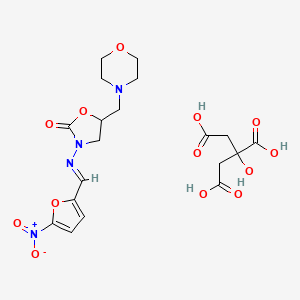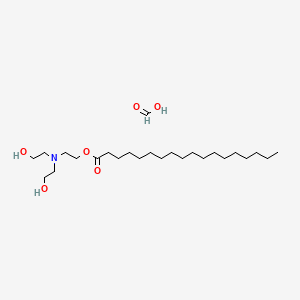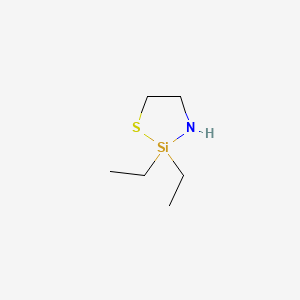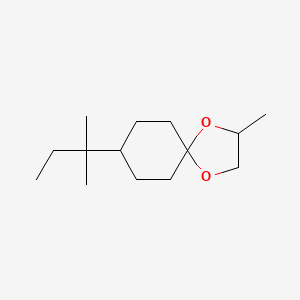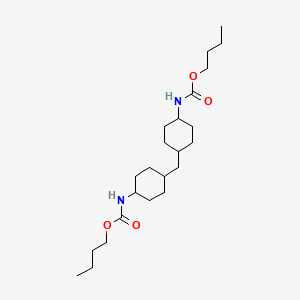
4,4'-Methylenebis(N-butoxycarbonylcyclohexanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) is a chemical compound with the molecular formula C23H42N2O4. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of polymers and as a reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) typically involves the reaction of cyclohexanamine derivatives with methylene bis(isocyanate) under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) involves continuous flow processes where the reactants are mixed and reacted in a series of reactors. This method ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used to introduce different functional groups into the compound.
Oxidation and Reduction: These reactions modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanamine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the butoxycarbonyl groups, making it less versatile in certain applications.
Polyether diamine: Used as a shale inhibitor but has different molecular properties compared to 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine).
Uniqueness
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) is unique due to its butoxycarbonyl groups, which enhance its reactivity and make it suitable for a broader range of applications in both research and industry .
Properties
CAS No. |
99305-42-7 |
|---|---|
Molecular Formula |
C23H42N2O4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
butyl N-[4-[[4-(butoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H42N2O4/c1-3-5-15-28-22(26)24-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)25-23(27)29-16-6-4-2/h18-21H,3-17H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
XPMSIFQMNOZZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


